2,3-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde 2,3-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Brand Name: Vulcanchem
CAS No.: 1331943-76-0
VCID: VC18026106
InChI: InChI=1S/C13H15BF2O3/c1-12(2)13(3,4)19-14(18-12)9-6-5-8(7-17)10(15)11(9)16/h5-7H,1-4H3
SMILES:
Molecular Formula: C13H15BF2O3
Molecular Weight: 268.07 g/mol

2,3-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

CAS No.: 1331943-76-0

Cat. No.: VC18026106

Molecular Formula: C13H15BF2O3

Molecular Weight: 268.07 g/mol

* For research use only. Not for human or veterinary use.

2,3-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde - 1331943-76-0

Specification

CAS No. 1331943-76-0
Molecular Formula C13H15BF2O3
Molecular Weight 268.07 g/mol
IUPAC Name 2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Standard InChI InChI=1S/C13H15BF2O3/c1-12(2)13(3,4)19-14(18-12)9-6-5-8(7-17)10(15)11(9)16/h5-7H,1-4H3
Standard InChI Key RQZDSVVCNFSTEQ-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C=O)F)F

Introduction

Structural Characteristics and Molecular Identity

Molecular Architecture

The compound’s structure comprises a benzaldehyde moiety modified with fluorine and boronic ester functional groups. The benzaldehyde group provides a reactive aldehyde (-CHO\text{-CHO}) site, while the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring introduces boron-mediated reactivity, commonly exploited in Suzuki-Miyaura cross-coupling reactions . The fluorine atoms at positions 2 and 3 enhance electron-withdrawing effects, potentially influencing the compound’s electronic properties and stability.

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC13H15BF2O3\text{C}_{13}\text{H}_{15}\text{BF}_{2}\text{O}_{3}
SMILES NotationB1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C=O)F)F
InChI KeyRQZDSVVCNFSTEQ-UHFFFAOYSA-N
IUPAC Name2,3-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Spectroscopic and Computational Data

The compound’s predicted collision cross section (CCS) values, calculated for various adducts, provide insights into its gas-phase ion mobility. For instance, the [M+H]+[M+H]^+ adduct exhibits a CCS of 160.8 Ų, while the [M+Na]+[M+Na]^+ adduct shows a higher value of 172.0 Ų, reflecting differences in ion size and conformation . These metrics are critical for mass spectrometry-based identification in complex mixtures.

Synthesis and Synthetic Applications

Synthetic Routes

While explicit literature on the synthesis of this compound is scarce, analogous benzaldehyde boronic esters are typically prepared via Miyaura borylation. This reaction involves palladium-catalyzed coupling of an aryl halide with bis(pinacolato)diboron (B2_2pin2_2) . For example, 6-bromo-2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (a brominated derivative) is synthesized by substituting the bromine atom with a boronic ester group .

Role in Cross-Coupling Reactions

Boronic esters are pivotal in Suzuki-Miyaura couplings, enabling the formation of carbon-carbon bonds between aryl halides and boronic acids. The aldehyde group in this compound offers a handle for further functionalization, such as condensation reactions to form imines or hydrazones, expanding its utility in medicinal chemistry .

Physicochemical Properties

Predicted Physicochemical Parameters

The compound’s logP value (a measure of lipophilicity) and polar surface area (PSA) influence its pharmacokinetic behavior. While exact values for this derivative are unreported, related boronic esters exhibit logP ~4.65 and PSA ~36 Ų, suggesting moderate solubility in organic solvents and limited membrane permeability .

Table 2: Predicted Collision Cross Sections (CCS)

Adductm/zCCS (Ų)
[M+H]+[M+H]^+269.11553160.8
[M+Na]+[M+Na]^+291.09747172.0
[MH][M-H]^-267.10097163.1
Data sourced from PubChem .

Stability and Reactivity

Future Research Directions

  • Synthetic Optimization: Developing scalable, high-yield synthesis methods.

  • Biological Screening: Evaluating antimicrobial or anticancer activity.

  • Material Characterization: Testing electronic properties in thin-film devices.

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